molecular formula C13H19NO B1461934 2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol CAS No. 889942-49-8

2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol

Cat. No.: B1461934
CAS No.: 889942-49-8
M. Wt: 205.3 g/mol
InChI Key: XDCCPZJVTGAGIX-UHFFFAOYSA-N
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Description

2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Urinary Excretion

Research on related α-pyrrolidinophenone designer drugs, like PV9, has revealed insights into their metabolism, including the reduction of ketone groups to corresponding alcohols and oxidation processes. These studies provide a foundation for understanding the metabolic pathways of similar compounds, potentially including "2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol" (Shima et al., 2015).

Catalytic Applications

Enantioselective additions of diethylzinc to aldehydes have been catalyzed by amino alcohols derived from (R)-1-phenylethylamine, showcasing their utility in synthesizing chiral secondary alcohols. Such research demonstrates the potential of "this compound" in asymmetric synthesis and catalysis (Asami et al., 2015).

Synthesis of Derivatives with Biological Activity

Derivatives of pyrrolidine with specific functional groups have shown α1 receptor antagonistic activity. This indicates the versatility of pyrrolidine derivatives in medicinal chemistry for designing compounds with targeted biological activities (Hon).

Chiral Auxiliary and Selectivity Marker

N-propionylated pyrrolidine derivatives have been synthesized and applied as chiral auxiliaries in asymmetric aldol reactions, highlighting their role in achieving stereoselective synthesis. This research underscores the potential application of "this compound" in stereocontrolled organic reactions (Hedenström et al., 2000).

Pharmacological Effects of Pyrrolidine Derivatives

Pyrrolidine derivatives have been explored for their antiarrhythmic, antihypertensive, and adrenolytic activities. This research area may offer insights into the therapeutic potential of "this compound" and related compounds in cardiovascular disorders (Malawska et al., 2002).

Organocatalyst Development

The development of new organocatalysts based on pyrrolidine derivatives for asymmetric Michael addition reactions emphasizes the role of such compounds in catalysis. The research on pyrrolidine-based catalysts can contribute to the understanding and application of "this compound" in organic synthesis (Yan-fang).

Properties

IUPAC Name

2-phenyl-3-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-11-13(10-14-8-4-5-9-14)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCCPZJVTGAGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661365
Record name 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889942-49-8
Record name 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of LAH (10 mmol) in THF (50 mL) is added 3-hydroxy-2-phenyl-1-pyrrolidin-1-yl propan-1-one (5 mmol) at 0° C. The reaction mixture is stirred at 0° C. for 1.5 h. After cooled down to 0° C., the reaction is quenched by the addition of Na2SO4-10H2O. The resulting mixture is filtered through celite, and the filtrate is concentrated in vacuo to give 2-phenyl-3-pyrrolidin-1-yl propan-1-ol, which is directly used for the next reaction without further purification.
Name
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
3-hydroxy-2-phenyl-1-pyrrolidin-1-yl propan-1-one
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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